1-(Difluoromethoxy)-3-iodo-2-methylbenzene
Description
Overview of Fluorinated Ethers in Synthetic Chemistry
Fluorinated ethers represent a pivotal class of compounds in modern organic synthesis, particularly within the realms of medicinal chemistry, agrochemistry, and materials science. rsc.orgnih.govmdpi.com The introduction of fluorine into ether moieties can dramatically alter the parent molecule's physicochemical properties. rsc.org The high electronegativity of fluorine and the strength of the carbon-fluorine bond often lead to enhanced metabolic stability, increased lipophilicity, and altered bioavailability. mdpi.comresearchgate.net These modifications are critical in drug design for fine-tuning the absorption, distribution, metabolism, and excretion (ADMET) properties of potential therapeutic agents. nih.gov
The difluoromethoxy group (-OCF₂H) has garnered significant attention as a valuable substituent. nih.govresearchgate.net It can act as a lipophilic hydrogen bond donor and is considered a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, allowing it to modulate molecular interactions with biological targets. mdpi.com Unlike the more common trifluoromethoxy (-OCF₃) group, the -OCF₂H group offers dynamic lipophilicity, which can be adjusted by bond rotation. nih.gov The synthesis of molecules containing these fluorinated ether groups has been advanced through various methods, including the reaction of oxygen nucleophiles with difluorocarbene and, more recently, through visible-light photoredox catalysis, which allows for rapid access to diverse analogues for structure-activity relationship (SAR) studies. nih.gov
Table 1: Comparison of Physicochemical Properties of Methoxy (B1213986) and Fluorinated Methoxy Groups
| Functional Group | Hansch-Pippig π Constant (Lipophilicity) | Key Characteristics |
|---|---|---|
| Methoxy (-OCH₃) | -0.02 | Prone to O-demethylation metabolism. nih.gov |
| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 | Dynamic lipophilicity; acts as a hydrogen bond donor. nih.gov |
| Trifluoromethoxy (-OCF₃) | +1.04 | Highly lipophilic and metabolically stable. nih.govresearchgate.net |
The incorporation of fluorinated ether moieties is a well-established strategy to block metabolic hotspots, thereby increasing a drug's half-life. mdpi.comresearchgate.net Due to their unique properties, fluorinated ethers are integral components in the development of high-performance polymers, liquid dielectrics, and other advanced materials. sibran.rursc.org
Significance of Halogenated Benzenes as Synthetic Intermediates
Halogenated benzenes are foundational building blocks in organic synthesis, serving as versatile precursors for the construction of more complex molecular architectures. pharmalego.com The introduction of a halogen atom onto a benzene (B151609) ring provides a reactive "handle" for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, Negishi, and Buchwald-Hartwig couplings, are fundamental for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity. nih.gov
Among the halogens, iodine is particularly useful. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making aryl iodides the most reactive substrates in oxidative addition steps, which is often the rate-limiting step in catalytic cycles. wikipedia.org This high reactivity allows coupling reactions to proceed under milder conditions and with lower catalyst loadings compared to their bromo- or chloro-analogs. nih.govacs.org Iodobenzene and its derivatives are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. olemiss.edu While direct iodination of benzene can be challenging and often requires an oxidizing agent, numerous methods exist for their preparation, making them readily accessible intermediates. olemiss.eduuobabylon.edu.iq
Table 2: Major Cross-Coupling Reactions Utilizing Aryl Halides
| Reaction Name | Nucleophile | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | C-C | Palladium nih.govolemiss.edu |
| Heck | Alkene | C-C | Palladium nih.govolemiss.edu |
| Negishi | Organozinc compound | C-C | Palladium or Nickel nih.gov |
| Sonogashira | Terminal alkyne | C-C | Palladium and Copper wikipedia.org |
| Buchwald-Hartwig | Amine or Alcohol | C-N or C-O | Palladium or Nickel nih.gov |
The strategic placement of a halogen on an aromatic ring significantly influences the molecule's electronic properties and provides a site for selective functionalization, making halogenated benzenes indispensable tools in modern synthetic chemistry.
Contextualization of 1-(Difluoromethoxy)-3-iodo-2-methylbenzene within Contemporary Organic Synthesis Research
The compound This compound (CAS No. 1261825-62-0) is a highly functionalized aromatic intermediate that embodies the strategic combination of the key synthetic features discussed previously. lab-chemicals.com Its structure integrates three distinct functional groups on a benzene ring, each contributing to its utility as a versatile building block in contemporary organic synthesis.
The Difluoromethoxy (-OCF₂H) Group: This fluorinated ether moiety serves to enhance metabolic stability and modulate lipophilicity in target molecules. nih.govnih.gov Its presence is highly desirable in the design of novel pharmaceuticals and agrochemicals, where it can improve the pharmacokinetic profile of a lead compound. mdpi.com
The Iodo (-I) Group: As the most reactive halogen in cross-coupling reactions, the iodine atom at the 3-position provides a prime site for introducing a wide range of substituents via well-established catalytic methods like Suzuki, Sonogashira, or Buchwald-Hartwig amination. wikipedia.orgnih.gov This allows for the efficient construction of complex molecular scaffolds.
The Methyl (-CH₃) Group: Located at the 2-position, the methyl group exerts both steric and electronic effects. It can influence the reactivity of the adjacent functional groups and provide a point of differentiation from unsubstituted analogues, potentially impacting the conformational preferences and biological activity of the final product.
The specific arrangement of these groups makes this compound a valuable precursor for the synthesis of complex, highly substituted aromatic compounds. It is particularly well-suited for late-stage functionalization strategies, where the iodo group can be selectively transformed without disturbing the rest of the molecule. This compound is a prime example of a modern building block designed for modular synthesis, enabling rapid access to libraries of analogues for screening in drug discovery and materials science programs.
Table 3: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1261825-62-0 | lab-chemicals.com |
| Molecular Formula | C₈H₇F₂IO | lab-chemicals.com |
| Molecular Weight | 284.04 g/mol | lab-chemicals.com |
| Purity | 95% | lab-chemicals.com |
| Storage | 2-8°C, Sealed in dry, Keep in dark place | lab-chemicals.com |
Research Gaps and Opportunities in the Chemistry of this compound
While the synthetic utility of this compound can be inferred from the well-established chemistry of its constituent functional groups, specific research focused on this particular molecule appears to be limited, presenting several research gaps and opportunities.
Research Gaps:
Comprehensive Reactivity Profiling: There is a lack of published systematic studies detailing the performance of this compound across a broad spectrum of modern cross-coupling reactions. Investigating its efficiency in various C-C, C-N, and C-O bond-forming reactions with diverse coupling partners would provide valuable data for synthetic chemists.
Development of Optimized Synthesis: While the compound is commercially available, detailed and optimized "green" synthetic routes for its preparation on a laboratory or industrial scale are not widely reported in academic literature. Research into more sustainable and cost-effective synthetic methods would be beneficial.
Exploration of Ortho-Lithiation/Metalation: The directing effects of the difluoromethoxy and methyl groups on metalation reactions (e.g., directed ortho-metalation) have not been specifically documented for this substrate. Such studies could unlock alternative pathways for functionalization at other positions on the aromatic ring.
Opportunities for Future Research:
Application in Medicinal Chemistry: The compound is an ideal starting material for the synthesis of novel bioactive molecules. Its unique combination of a metabolically robust group (-OCF₂H) and a versatile synthetic handle (-I) makes it a prime candidate for creating libraries of compounds for screening against various biological targets, such as kinases, proteases, or G-protein coupled receptors.
Synthesis of Advanced Materials: The electronic properties imparted by the difluoromethoxy group could be exploited in the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The iodo-substituent allows for its incorporation into polymeric structures via polymerization reactions like Suzuki polycondensation.
Late-Stage Functionalization Studies: this compound could serve as a model substrate for developing and showcasing new late-stage functionalization methodologies. Its application in the synthesis of complex natural product analogues or modifying existing drug scaffolds would highlight its strategic value.
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethoxy)-3-iodo-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2IO/c1-5-6(11)3-2-4-7(5)12-8(9)10/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFNOBUWIAEDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Difluoromethoxy 3 Iodo 2 Methylbenzene
Precursor Synthesis Strategies
The efficient synthesis of 1-(difluoromethoxy)-3-iodo-2-methylbenzene is highly dependent on the successful preparation of its precursors. These precursors provide the necessary scaffold of a 2-methyl-3-iodo-substituted benzene (B151609) ring onto which the difluoromethoxy group is installed. The primary strategies involve the synthesis of 2-methyl-3-iodophenol derivatives, the preparation of difluoromethoxy precursors, and the use of halogenated aryl precursors.
Synthesis of 2-methyl-3-iodophenol Derivatives
A crucial precursor for the synthesis of this compound is 2-methyl-3-iodophenol. The synthesis of iodophenols can be achieved through several methods, often involving the direct iodination of a corresponding phenol (B47542). For instance, the reaction of a phenol with iodine in the presence of an oxidizing agent like hydrogen peroxide can yield iodinated phenols. chemicalbook.com The regioselectivity of the iodination is influenced by the directing effects of the hydroxyl and methyl groups on the aromatic ring.
In a typical procedure for the synthesis of an iodophenol, the starting phenol is treated with an iodinating agent. For example, phenol can react with iodine and hydrogen peroxide in water to yield a mixture of mono- and di-iodinated products. chemicalbook.com The synthesis of 3-iodophenol (B1680319) can also be accomplished through the diazotization of 3-aminophenol (B1664112) followed by a Sandmeyer-type reaction with potassium iodide. guidechem.comorgsyn.org
For the specific synthesis of 2-methyl-3-iodophenol, a multi-step route starting from a more readily available substituted benzene may be necessary to control the regiochemistry.
Preparation of Difluoromethoxy Precursors
The introduction of the difluoromethoxy group typically involves the use of reagents that can generate difluorocarbene (:CF2) or act as a source of a "CF2H" moiety. These precursors are essential for the formation of the aryl difluoromethyl ether.
One of the most common and practical precursors for generating difluorocarbene is sodium chlorodifluoroacetate (ClCF2CO2Na) . orgsyn.orgorgsyn.org Upon heating, this salt undergoes thermal decarboxylation to release difluorocarbene. This method is advantageous due to the reagent's stability and relative safety. orgsyn.orgorgsyn.org
Another class of precursors includes S-(difluoromethyl)sulfonium salts . These bench-stable reagents can readily convert phenols to their corresponding aryl difluoromethyl ethers in the presence of a base like lithium hydroxide (B78521). sci-hub.seacs.org
Other reagents that have been developed for difluoromethoxylation include:
Diethyl bromodifluoromethylphosphonate nih.gov
Trifluoromethyl silanes nih.gov
Difluoromethyl triflate (HCF2OTf) nih.govnih.gov
These precursors offer various levels of reactivity and are chosen based on the specific substrate and desired reaction conditions.
Halogenated Aryl Precursors (e.g., 1-bromo-3-iodo-2-methylbenzene)
An alternative synthetic strategy involves starting with a pre-functionalized halogenated aryl precursor, such as 1-bromo-3-iodo-2-methylbenzene. nih.govclearsynth.com This compound provides the desired substitution pattern on the benzene ring. The synthesis of such precursors can be achieved through standard aromatic substitution reactions. For example, the bromination of 2-iodotoluene (B57078) or the iodination of 2-bromotoluene, with appropriate directing groups and reaction conditions, could lead to the desired 1-bromo-3-iodo-2-methylbenzene. The synthesis of 1-bromo-3-nitrobenzene, for instance, can be achieved by the halogenation of nitrobenzene. vaia.com
Once the halogenated precursor is obtained, a subsequent step would be required to introduce the difluoromethoxy group. This could potentially involve a nucleophilic aromatic substitution reaction or a metal-catalyzed coupling process, although the direct conversion of an aryl halide to an aryl difluoromethyl ether is less common than the difluoromethoxylation of a phenol.
Formation of the Difluoromethoxy Moiety on Aromatic Systems
The introduction of the difluoromethoxy group onto an aromatic ring is a key transformation in the synthesis of this compound. This can be accomplished through either nucleophilic or electrophilic difluoromethoxylation approaches.
Nucleophilic Difluoromethoxylation Reactions
Nucleophilic difluoromethoxylation is the most common and direct method for synthesizing aryl difluoromethyl ethers from phenolic precursors. This reaction typically proceeds via the generation of a phenoxide, which then acts as a nucleophile to trap a difluorocarbene intermediate.
The general mechanism involves the deprotonation of the phenol by a base to form the more nucleophilic phenoxide anion. This anion then reacts with difluorocarbene, which is generated in situ from a precursor like sodium chlorodifluoroacetate. The resulting difluoromethoxide anion is then protonated to yield the final aryl difluoromethyl ether. orgsyn.org
A variety of bases can be used to generate the phenoxide, including cesium carbonate and lithium hydroxide. orgsyn.orgsci-hub.se The choice of solvent and reaction temperature is also crucial for optimizing the yield and minimizing side reactions.
| Difluorocarbene Precursor | Base | Typical Reaction Conditions | Reference |
| Sodium Chlorodifluoroacetate | Cesium Carbonate | Heating in a suitable solvent | orgsyn.org |
| S-(difluoromethyl)sulfonium salt | Lithium Hydroxide | Room temperature in fluorobenzene | sci-hub.seacs.org |
| Difluoromethyl Triflate | Potassium Hydroxide | In-situ formation of the phenol from an aryl boronic acid | nih.gov |
Electrophilic Difluoromethoxylation Approaches
While less common for the synthesis of aryl difluoromethyl ethers from phenols, electrophilic difluoromethoxylation methods are an area of active research for the direct C-H functionalization of aromatic rings. These approaches involve the use of a reagent that delivers an electrophilic "OCF2H" species or a related radical equivalent.
Recent developments have focused on photocatalytic methods for the direct C-H difluoromethoxylation of arenes and heteroarenes. nih.govrsc.org These methods often employ a redox-active difluoromethoxylating reagent that, upon activation by a photocatalyst, generates a difluoromethoxy radical (•OCF2H). This radical can then add to the aromatic ring, followed by oxidation and deprotonation to yield the difluoromethoxylated product. nih.govrsc.org
Radical Difluoromethoxylation Strategies
Radical difluoromethoxylation offers a powerful approach for the C-H functionalization of arenes. These methods typically involve the generation of the difluoromethoxyl radical (•OCF2H), which then adds to the aromatic ring. One notable strategy employs a redox-active difluoromethoxylating reagent in conjunction with a photoredox catalyst. nih.govchemistryviews.org
For instance, the use of a benzotriazole-based OCF2H reagent with a ruthenium or iridium photocatalyst under visible light irradiation at room temperature allows for the direct difluoromethoxylation of a variety of arenes and heteroarenes. nih.govchemistryviews.org This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The reaction proceeds through a single electron transfer (SET) from the excited photocatalyst to the difluoromethoxylating reagent, which generates a neutral radical intermediate that subsequently releases the •OCF2H radical. This radical then adds to the aromatic substrate to form a difluoromethoxylated cyclohexadienyl radical, which is then oxidized and deprotonated to yield the final product. nih.govrsc.org
| Reagent | Catalyst | Conditions | Substrate Scope | Ref. |
| 1-(difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d] princeton.edunih.govresearchgate.nettriazol-3-ium trifluoromethanesulfonate | Ru(bpy)3(PF6)2 | Blue LED, MeCN, rt | Arenes, Heteroarenes | chemistryviews.org |
Oxidative Difluoromethoxylation Methods
Oxidative difluoromethoxylation provides an alternative route for the introduction of the OCF2H group. These methods often utilize a difluoromethyl source, a transition metal catalyst, and an oxidant. A key challenge in this area has been the development of mild and regioselective protocols.
A recently developed strategy involves the copper-mediated C−H oxidative difluoromethylation of heteroarenes using TMSCF2H as the difluoromethyl source. dicp.ac.cn The success of this reaction is critically dependent on the use of 9,10-phenanthrenequinone (PQ) as the oxidant. dicp.ac.cn While this method has been demonstrated for heteroarenes, its applicability to the synthesis of this compound would depend on the successful difluoromethoxylation of a suitable 2-methylphenol or related precursor, followed by iodination.
| Difluoromethyl Source | Catalyst | Oxidant | Substrate Scope | Ref. |
| TMSCF2H | CuCN | 9,10-phenanthrenequinone (PQ) | Heteroarenes | dicp.ac.cn |
Photoredox Catalysis for Difluoromethoxylation
Photoredox catalysis has emerged as a versatile tool in organic synthesis, enabling a wide range of transformations under mild conditions. In the context of difluoromethoxylation, photoredox catalysis can be used to generate the difluoromethoxyl radical from stable precursors.
As mentioned in the radical difluoromethoxylation section, the combination of a redox-active difluoromethoxylating reagent and a photocatalyst like Ru(bpy)3(PF6)2 or an iridium complex is a highly effective method. nih.govnih.gov The process is initiated by the absorption of visible light by the photocatalyst, which then engages in an electron transfer process to generate the reactive •OCF2H radical. nih.gov This radical can then participate in C-H functionalization reactions. nih.gov A dual nickel/photoredox catalytic system has also been reported for the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) as the source of the difluoromethyl radical. princeton.edunih.gov
Introduction of the Iodo Substituent
Following the successful installation of the difluoromethoxy group, the next key step is the regioselective introduction of the iodine atom at the 3-position of the 2-methyl-1-(difluoromethoxy)benzene intermediate.
Electrophilic Aromatic Iodination Strategies
Electrophilic aromatic iodination is a common method for introducing an iodine atom onto an aromatic ring. However, iodine itself is generally not reactive enough to directly iodinate benzene or deactivated aromatic rings. libretexts.org Therefore, an activating agent or a more electrophilic iodine source is typically required.
For the iodination of 2-methyl-1-(difluoromethoxy)benzene, the directing effects of the methyl and difluoromethoxy groups will influence the regioselectivity of the reaction. The difluoromethoxy group is generally considered to be an ortho, para-directing group, although its activating or deactivating nature can be complex. The methyl group is an activating ortho, para-directing group. Therefore, a mixture of iodinated products could be expected. To achieve the desired 3-iodo isomer, careful selection of the iodinating agent and reaction conditions is crucial. Common iodinating reagents include iodine monochloride (ICl), N-iodosuccinimide (NIS), and iodine in the presence of an oxidizing agent such as nitric acid or a copper salt. libretexts.org
Directed Ortho-Metalation and Iodination Sequences
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as iodine. wikipedia.org
In the synthesis of this compound, the difluoromethoxy group could potentially act as a DMG, directing lithiation to the 2-position. However, the presence of the methyl group at the 2-position would block this site. Alternatively, a different directing group could be temporarily installed on the molecule to direct iodination to the desired position. The methoxy (B1213986) group is a known DMG, and while the difluoromethoxy group's directing ability is less documented, its heteroatomic nature suggests it could function similarly. wikipedia.org
| Directing Group | Organolithium Reagent | Electrophile | Outcome | Ref. |
| Methoxy, Tertiary Amine, Amide | n-Butyllithium | Iodine | Ortho-iodination | wikipedia.org |
Halogen Exchange Reactions Involving Bromine or Chlorine Precursors
Halogen exchange reactions provide an indirect method for the synthesis of iodoarenes from the corresponding bromo or chloro derivatives. manac-inc.co.jp The Finkelstein reaction is a classic example of a halogen exchange reaction, typically involving the treatment of an alkyl halide with an alkali metal iodide. manac-inc.co.jp For aryl halides, this transformation is often more challenging and may require transition metal catalysis.
In the context of synthesizing this compound, this strategy would first involve the synthesis of 1-bromo-3-(difluoromethoxy)-2-methylbenzene (B6146221) or the corresponding chloro derivative. This precursor could then be subjected to a halogen exchange reaction. Copper- or palladium-catalyzed methods are often employed for the conversion of aryl bromides to aryl iodides. These reactions typically utilize a source of iodide, such as potassium iodide or sodium iodide, and are carried out in the presence of a suitable ligand and solvent.
| Starting Material | Reagent | Catalyst | Product | Ref. |
| Aryl Bromide/Chloride | KI or NaI | Cu or Pd catalyst | Aryl Iodide | manac-inc.co.jp |
Methyl Group Introduction and Positional Control
The synthetic pathway for this compound fundamentally relies on starting with a precursor that already contains the methyl group in the correct position. The common starting material for this synthesis is 2-methylphenol (o-cresol). By beginning with this molecule, the 1,2-relationship between the eventual difluoromethoxy group and the methyl group is pre-established.
The primary challenge lies in introducing the iodine atom at the 3-position, which is meta to the strongly ortho-, para-directing hydroxyl group and ortho to the weakly ortho-, para-directing methyl group. Standard electrophilic iodination of 2-methylphenol would preferentially yield 4-iodo-2-methylphenol (B1580675) and 6-iodo-2-methylphenol. To achieve the required 3-iodo substitution pattern, a more complex, multi-step sequence is necessary to override these directing effects.
One effective strategy for this level of positional control is the use of a Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org This approach involves:
Starting with a precursor like 3-amino-2-methylphenol.
Conversion of the amino group into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).
Substitution of the diazonium group with iodine, typically by introducing an iodide salt such as potassium iodide (KI).
This sequence allows for the precise and regioselective installation of the iodine atom at the 3-position, a location not readily accessible through direct electrophilic substitution on 2-methylphenol. The resulting product, 3-iodo-2-methylphenol (B15377570), is the key intermediate for the final difluoromethylation step.
Optimization of Reaction Conditions and Yields
With the key intermediate, 3-iodo-2-methylphenol, in hand, the subsequent step is the introduction of the difluoromethoxy group. This is typically achieved via O-difluoromethylation, a reaction involving the trapping of a difluorocarbene (:CF₂) species by the phenoxide ion. The optimization of this reaction is critical for achieving high yields.
Research into the difluoromethylation of various substituted phenols provides insight into the key parameters that can be tuned. sci-hub.seacs.org A common and effective method utilizes a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor in the presence of a base. Optimization studies on model substrates, such as 4-phenylphenol, highlight the influence of the base, solvent, and temperature on the reaction's efficiency. sci-hub.se
Key findings from these optimization studies include:
Base Selection: Both lithium hydroxide (LiOH) and sodium hydride (NaH) have proven effective. In some systems, NaH provides slightly higher yields. The stoichiometry of the base is also crucial; using approximately 2.2 equivalents relative to the phenol is often optimal, with lower or higher amounts leading to diminished yields. sci-hub.se
Solvent Effects: A range of solvents have been tested, including toluene (B28343), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). Aromatic solvents like toluene and chlorobenzene, as well as DCM, generally provide good results. sci-hub.se
Temperature: The reaction proceeds smoothly at room temperature, but yields can be sensitive to temperature changes. For instance, while some reactions are effective at room temperature, others achieve higher yields when cooled to 10°C, particularly when NaH is used as the base. sci-hub.se
The table below summarizes the optimization data for the difluoromethylation of a model phenol substrate, which informs the conditions that would be applied to the synthesis of this compound from its phenolic precursor. sci-hub.se
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | LiOH (2.2) | Toluene | Room Temp. | 70 |
| 2 | LiOH (2.2) | DCM | Room Temp. | 65 |
| 3 | LiOH (2.2) | THF | Room Temp. | 58 |
| 4 | LiOH (2.2) | DMF | Room Temp. | 41 |
| 5 | NaH (2.2) | Toluene | Room Temp. | 73 |
| 6 | LiOH (1.6) | Toluene | Room Temp. | 62 |
| 7 | LiOH (2.2) | Toluene | 0 | 59 |
| 8 | NaH (2.2) | Toluene | 10 | 81 |
Catalytic Approaches in the Synthesis of this compound
Catalytic methods play a significant role in modern organic synthesis, offering milder conditions and enhanced efficiency. For the synthesis of this compound, catalytic approaches can be applied to both the iodination and the difluoromethylation stages.
Catalytic Iodination: While the Sandmeyer reaction to produce 3-iodo-2-methylphenol can proceed without a catalyst, the classic version of the reaction often employs copper(I) salts, such as CuI or CuBr, as catalysts. wikipedia.org The copper(I) species facilitates the single-electron transfer (SET) mechanism that initiates the conversion of the diazonium salt to an aryl radical, which then reacts with iodide to form the final product. wikipedia.org
Beyond the Sandmeyer reaction, broader transition metal-catalyzed C-H iodination methods have been developed, although their regioselectivity for a substrate like 2-methylphenol would be a challenge. These methods often utilize catalysts based on palladium, iridium, silver, or iron to activate C-H bonds or to activate iodinating reagents like N-iodosuccinimide (NIS). manac-inc.co.jp For instance, some transition metal salts can act as auxiliary agents to promote high ortho orientation in the iodination of phenols. manac-inc.co.jp
Catalytic Difluoromethylation: The introduction of the difluoromethoxy group has seen significant advances through catalytic methods, which avoid the use of ozone-depleting difluorocarbene precursors.
Transition Metal-Mediated Fluorination: Copper and palladium complexes are widely used to mediate fluorination and difluoromethylation reactions. nih.govkoreascience.krnih.gov These processes can involve the cross-coupling of aryl halides or arylboronic acids with a difluoromethyl source. rsc.orgrsc.org For example, copper-catalyzed difluoromethylation of aryl iodides has been demonstrated as a viable pathway for C-O bond formation. rsc.org
Visible-Light Photoredox Catalysis: This has emerged as a powerful and mild strategy for generating reactive fluorine-containing species. nih.gov In one approach, a photocatalyst such as fac-Ir(ppy)₃ is excited by visible light and used to generate difluorocarbene (:CF₂) from a stable precursor like bromodifluoroacetic acid (BrCF₂CO₂H). nih.gov This catalytically generated carbene then reacts with the phenol to form the desired difluoromethyl ether. This method is compatible with a wide range of functional groups and proceeds at room temperature, offering a significant advantage over traditional, high-temperature methods. nih.gov
Regioselective Synthesis of Isomeric Difluoromethoxy-Iodo-Methylbenzenes
The synthesis of difluoromethoxy-iodo-methylbenzene isomers is a study in regioselectivity, where the final substitution pattern is dictated by the synthetic route chosen. The synthesis of the target this compound requires a specific and less direct pathway compared to its isomers.
Synthesis of the 4-Iodo and 6-Iodo Isomers: The more electronically favored isomers can be prepared through a straightforward two-step sequence starting from 2-methylphenol:
Direct Electrophilic Iodination: The hydroxyl and methyl groups of 2-methylphenol direct incoming electrophiles to the ortho and para positions. Therefore, direct iodination using common reagents such as potassium iodide with an oxidant (e.g., ammonium (B1175870) peroxodisulfate) or sodium hypochlorite/sodium iodide will yield a mixture of 4-iodo-2-methylphenol (para to -OH) and 6-iodo-2-methylphenol (ortho to -OH). sigmaaldrich.comorganic-chemistry.orggoogle.com The ratio of these products can be influenced by the reaction conditions.
Difluoromethylation: The resulting isomeric iodophenols can then be subjected to O-difluoromethylation under the optimized conditions described previously to yield 1-(difluoromethoxy)-4-iodo-2-methylbenzene (B1426703) and 1-(difluoromethoxy)-6-iodo-2-methylbenzene.
Regioselective Synthesis of the 3-Iodo Isomer: In contrast, the synthesis of this compound requires a deliberate strategy to place the iodine atom at the electronically disfavored 3-position (meta to the hydroxyl group). As detailed in section 2.4, this is achieved not by direct substitution but by using a precursor where the position is controlled by a different functional group. The Sandmeyer reaction, starting from 3-amino-2-methylphenol, provides a reliable method to install the iodine at the C-3 position. nih.govorganic-chemistry.org This necessity for a multi-step, precursor-based approach for the 3-iodo isomer, compared to the direct electrophilic substitution for the 4- and 6-iodo isomers, underscores the critical role of regiochemical control in the synthesis of these complex aromatic compounds.
Chemical Reactivity and Transformative Reactions of 1 Difluoromethoxy 3 Iodo 2 Methylbenzene
Cross-Coupling Reactions at the Aryl Iodide Position
The aryl iodide bond in 1-(difluoromethoxy)-3-iodo-2-methylbenzene is the most reactive site for palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with a suitable organometallic reagent (or coordination and insertion in the case of Heck and Sonogashira reactions), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. This compound has been successfully employed in this reaction to synthesize substituted biphenyl (B1667301) compounds. For instance, its reaction with (3-aminophenyl)boronic acid is a key step in the synthesis of inhibitors of TAK1 kinase.
In a specific application, the coupling of this compound with (3-aminophenyl)boronic acid was performed using a palladium catalyst. The reaction yielded 2'-(difluoromethoxy)-6'-methyl-[1,1'-biphenyl]-3-amine. This transformation highlights the compatibility of the Suzuki-Miyaura coupling with the difluoromethoxy group and the presence of an amine functional group on the coupling partner.
Table 1: Example of Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | (3-Aminophenyl)boronic acid | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/Water | 2'-(Difluoromethoxy)-6'-methyl-[1,1'-biphenyl]-3-amine |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is a fundamental tool for the synthesis of aryl alkynes. While the Sonogashira reaction is a common transformation for aryl iodides, specific documented examples detailing the reaction of this compound with terminal alkynes were not found in the surveyed literature. However, the general principles of the Sonogashira coupling are well-established for a wide range of aryl iodides under mild conditions.
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This reaction is a valuable method for the vinylation of aryl rings. There are no specific, detailed research findings for the Heck reaction of this compound with various alkenes in the available literature. The reaction generally proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
The Stille reaction creates a new carbon-carbon bond by coupling an organic halide with an organotin compound (organostannane), catalyzed by palladium. Organostannanes are stable to air and moisture, and the reaction is tolerant of a wide variety of functional groups. Despite the broad utility of this reaction for aryl iodides, specific examples of this compound undergoing Stille coupling with organotin reagents have not been detailed in the reviewed scientific literature.
The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. Organozinc reagents are known for their high functional group tolerance. This reaction is a powerful tool in organic synthesis, though specific applications involving this compound are not prominently documented in the searched scientific and patent literature. The general catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.
A specific application of this reaction involves the coupling of this compound with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. In this instance, the reaction proceeds selectively at the aryl iodide position, leaving the boronic ester group of the amine reactant intact for subsequent reactions.
Table 2: Example of Buchwald-Hartwig Amination
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|---|
| This compound | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 °C | N-(3-(Difluoromethoxy)-2-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
C-S and C-O Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds. Aryl iodides are highly reactive substrates in these transformations, typically under palladium or copper catalysis. For this compound, the iodine atom serves as the reactive site for oxidative addition to a low-valent metal center, initiating the catalytic cycle.
C-S Cross-Coupling (Thioetherification): The formation of an aryl-sulfur bond can be achieved by reacting the aryl iodide with a thiol in the presence of a suitable catalyst and base. Common catalysts include palladium complexes with specialized ligands (e.g., phosphines) or copper salts. The reaction would proceed via oxidative addition of the C-I bond to the metal catalyst, followed by coordination of the thiolate and reductive elimination to yield the aryl thioether.
C-O Cross-Coupling (Etherification): Similarly, the synthesis of diaryl ethers or aryl-alkyl ethers can be accomplished by coupling the aryl iodide with a phenol (B47542) or an alcohol. The Buchwald-Hartwig amination protocol, adapted for C-O coupling, often employs palladium catalysts with bulky electron-rich phosphine (B1218219) ligands. Copper-catalyzed Ullmann-type reactions are also a viable, more traditional approach. The presence of the ortho-methyl group in this compound might introduce some steric hindrance, potentially requiring more robust catalytic systems or harsher reaction conditions to achieve high yields.
Due to the lack of specific experimental data, a representative data table cannot be generated.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
The difluoromethoxy (-OCF₂H) group is known to be a moderately electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electron-withdrawing nature is primarily exerted through an inductive effect. For an SNAr reaction to occur on this compound, the difluoromethoxy group would need to activate the ring towards nucleophilic attack. However, its position meta to the iodo leaving group significantly diminishes its activating effect. In SNAr reactions, the negative charge of the intermediate (Meisenheimer complex) is stabilized through resonance by electron-withdrawing groups at the ortho and para positions. A meta substituent, such as the difluoromethoxy group in this compound, cannot directly participate in resonance stabilization of the intermediate formed by nucleophilic attack at the carbon bearing the iodine atom. Therefore, the difluoromethoxy group in this specific isomer is not expected to provide significant activation for SNAr at the iodo-substituted position.
The displacement of the iodo substituent in this compound via an SNAr mechanism is predicted to be challenging. The lack of ortho or para activation by a strong electron-withdrawing group makes the aromatic ring insufficiently electrophilic to be attacked by common nucleophiles under standard SNAr conditions. While iodide is a good leaving group, the formation of the high-energy Meisenheimer complex is the rate-determining step, and without proper stabilization, this step is energetically unfavorable. Consequently, SNAr reactions at this position are not expected to proceed readily.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a common method for the preparation of organometallic reagents. This reaction involves the exchange of a halogen atom on an organic substrate with a metal from an organometallic compound, typically an organolithium or Grignard reagent.
Lithium-halogen exchange is a rapid reaction, particularly with aryl iodides. wikipedia.org Treating this compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures (typically -78 °C) would be expected to result in a fast exchange of the iodine atom for lithium. wikipedia.org This would generate the corresponding aryllithium species, 2-(Difluoromethoxy)-6-methylphenyllithium. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The presence of the difluoromethoxy group, being an ether-like functionality, may potentially coordinate to the lithium reagent, although this effect is likely minimal compared to the inherent reactivity of the C-I bond. wikipedia.org The resulting aryllithium is a powerful nucleophile and can be used in subsequent reactions with various electrophiles.
A hypothetical reaction scheme is presented below:
Substrate: this compound
Reagent: n-Butyllithium (n-BuLi)
Solvent: Tetrahydrofuran (B95107) (THF)
Temperature: -78 °C
Product: 2-(Difluoromethoxy)-6-methylphenyllithium and Iodobutane
The formation of a Grignard reagent from this compound can be achieved by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org The reaction involves the oxidative insertion of magnesium into the carbon-iodine bond. Aryl iodides are generally more reactive than the corresponding bromides or chlorides for Grignard reagent formation. libretexts.org
The general procedure would involve stirring magnesium turnings with the aryl iodide in anhydrous ether. The reaction can sometimes have an induction period, which can be overcome by using activators like a small crystal of iodine or 1,2-dibromoethane. The successful formation of the Grignard reagent, 2-(Difluoromethoxy)-6-methylphenylmagnesium iodide, would provide a versatile nucleophile for various synthetic applications.
Subsequent Trapping Reactions of Organometallic Intermediates
The carbon-iodine bond in this compound is the primary site for the formation of organometallic intermediates. Treatment with strong bases or metals can lead to the generation of highly reactive organolithium or Grignard reagents. These intermediates are powerful nucleophiles and can be trapped by a wide array of electrophiles, enabling the introduction of diverse functional groups onto the aromatic ring.
The general transformation involves a metal-halogen exchange reaction. For instance, using an organolithium reagent such as n-butyllithium results in the formation of [3-(difluoromethoxy)-2-methylphenyl]lithium. This species can then react with various electrophiles in subsequent trapping reactions.
Table 1: Examples of Trapping Reactions of Organometallic Intermediates
| Electrophile | Reagent/Conditions | Product |
| Carbon dioxide (CO₂) | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 3-(Difluoromethoxy)-2-methylbenzoic acid |
| Formaldehyde (HCHO) | 1. n-BuLi, THF, -78 °C; 2. HCHO; 3. H₃O⁺ | [3-(Difluoromethoxy)-2-methylphenyl]methanol |
| Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C; 2. DMF; 3. H₃O⁺ | 3-(Difluoromethoxy)-2-methylbenzaldehyde |
| Alkyl halides (R-X) | 1. Mg, THF; 2. R-X | 1-(Difluoromethoxy)-3-alkyl-2-methylbenzene |
This table presents plausible trapping reactions based on the known reactivity of related aryl organometallic compounds. Specific experimental data for this compound was not available in the searched literature.
Radical Reactions Involving the Aryl Iodide
The relatively weak carbon-iodine bond of this compound also makes it a suitable precursor for the generation of aryl radicals. These radical intermediates can participate in a variety of transformations, including reductive dehalogenation and carbon-carbon bond-forming cyclization reactions.
Reductive Dehalogenation
Reductive dehalogenation involves the removal of the iodine atom and its replacement with a hydrogen atom. This transformation can be achieved using various radical-based methods. Common reagents for this purpose include tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), or through photoredox catalysis. The reaction proceeds via a radical chain mechanism where a radical initiator generates a tributyltin radical, which then abstracts the iodine atom from the aryl iodide to form an aryl radical. This aryl radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product and regenerate the tributyltin radical.
Radical Annulation and Cyclization Reactions
Aryl radicals generated from this compound can be intercepted by unsaturated systems, such as alkenes and alkynes, to form new carbon-carbon bonds, often leading to the construction of cyclic structures. These radical annulation and cyclization reactions are powerful tools for the synthesis of complex polycyclic molecules. nih.govresearchgate.net The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-trig and 6-exo-trig cyclizations being kinetically favored. The specific outcome of these reactions is highly dependent on the nature of the tethered unsaturated moiety and the reaction conditions employed.
Reactions of the Difluoromethoxy Group
The difluoromethoxy group (-OCF₂H) is generally considered to be a stable and robust functional group. beilstein-journals.org Its presence can significantly influence the electronic properties and metabolic stability of a molecule. rsc.orgnih.gov However, under certain conditions, this group can undergo cleavage or modification.
Cleavage or Transformation of the Difluoromethoxy Ether Linkage
The ether linkage of the difluoromethoxy group is chemically resilient and resistant to cleavage by many common reagents. beilstein-journals.org Strong acids or bases are typically required to effect the hydrolysis of aryl ethers, and even then, forcing conditions may be necessary. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the ether oxygen, making it less susceptible to protonation and subsequent cleavage compared to a simple methoxy (B1213986) group.
Modification of the Fluorine Atoms within the Difluoromethoxy Moiety
Direct modification of the fluorine atoms within the difluoromethoxy group is a challenging transformation due to the high strength of the carbon-fluorine bond. semanticscholar.org Reactions involving the cleavage of C-F bonds, often referred to as defluorination, typically require harsh conditions or specialized reagents. researchgate.netnih.gov For the difluoromethoxy group, selective mono-defluorination to a monofluoromethoxy group or complete defluorination would necessitate potent reducing agents or specific catalytic systems that can activate the C-F bond. While there have been advances in the defluorination of trifluoromethyl groups, researchgate.net specific methodologies for the controlled modification of the fluorine atoms in a difluoromethoxy group on an aromatic ring are not widely reported. chemrxiv.org The unique electronic environment created by the adjacent oxygen atom presents both challenges and potential opportunities for developing selective defluorination strategies. nih.gov
Reactions at the Methyl Group (Benzylic Position)
The methyl group attached to the benzene (B151609) ring offers a site for reactions at the benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical, carbocation, or carbanion. masterorganicchemistry.comkhanacademy.org However, the reactivity is influenced by the steric hindrance imposed by the adjacent iodo and difluoromethoxy substituents.
The benzylic carbon of the methyl group is susceptible to oxidation. The outcome of the reaction is highly dependent on the oxidizing agent used. Strong, non-selective oxidants can lead to the complete degradation of the alkyl side-chain to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.comlibretexts.org
Strong Oxidation: Treatment with powerful oxidizing agents such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) is expected to oxidize the methyl group to a carboxylic acid. masterorganicchemistry.com This process involves the cleavage of all benzylic C-H bonds and the formation of new C-O bonds. masterorganicchemistry.com Given the presence of other functional groups, such harsh conditions might lead to side reactions, although the aromatic ring itself is generally stable to oxidation.
Milder Oxidation: More controlled oxidation to the corresponding aldehyde, 2-(difluoromethoxy)-6-iodobenzaldehyde, is theoretically possible using milder reagents. Reagents such as chromium trioxide (CrO₃) in combination with an acid or specific catalytic systems (e.g., using NaClO/TEMPO/Co(OAc)₂) have been employed for the selective oxidation of benzylic methyl groups to aldehydes. organic-chemistry.org
Table 1: Predicted Oxidation Reactions at the Methyl Group
| Oxidizing Agent(s) | Predicted Product | Product Class |
|---|---|---|
| Hot KMnO₄ or H₂CrO₄ | 2-(Difluoromethoxy)-6-iodobenzoic acid | Carboxylic Acid |
Beyond oxidation, the benzylic position can be functionalized through various other chemical strategies, primarily involving radical intermediates.
Free-Radical Halogenation: A common method for functionalizing the benzylic position is free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring. khanacademy.orglibretexts.org This would yield 1-(bromomethyl)-3-(difluoromethoxy)-2-iodobenzene, a versatile intermediate for further nucleophilic substitution reactions. khanacademy.org
Deprotonation-Functionalization: Modern methods involving deprotonation can also achieve benzylic functionalization. The use of strong base systems, such as bimetallic reagents, can selectively deprotonate the benzylic C-H bond, which is acidified by the adjacent aromatic ring. acs.orgrsc.org The resulting benzyl (B1604629) carbanion can then react with various electrophiles. This approach may be particularly useful for substrates, like the title compound, that are sensitive to oxidative conditions. rsc.org
Metallaphotoredox Catalysis: Advanced catalytic systems combining photoredox and transition metal catalysis (e.g., nickel or copper) have emerged for the C–H functionalization of benzylic positions. rsc.org These methods allow for reactions such as arylation or acylation under mild conditions. However, the significant steric hindrance around the methyl group in this compound, caused by the ortho-iodo and ortho-difluoromethoxy groups, could impede the effectiveness of these catalytic transformations. rsc.org
Electrophilic Aromatic Substitution (EAS) on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. rsc.org The reactivity of the benzene ring and the position of substitution (regioselectivity) are dictated by the electronic properties of the substituents already present. wikipedia.orglibretexts.org
The benzene ring in this compound has two unsubstituted positions available for electrophilic attack: C4 and C6. The directing effects of the three existing groups determine which position is favored.
-OCHF₂ (Difluoromethoxy): This group exerts a strong electron-withdrawing inductive effect (-I) due to the highly electronegative fluorine atoms. It also has a weaker electron-donating resonance effect (+M) from the oxygen lone pairs. The powerful -I effect dominates, making this group strongly deactivating. However, like other alkoxy groups, the resonance effect directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com
-CH₃ (Methyl): This is a weakly activating group through an electron-donating inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. libretexts.org
-I (Iodo): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect (-I), but they direct substitution to the ortho and para positions because of a competing electron-donating resonance effect (+M). wikipedia.orgyoutube.com
Combined Directing Effects:
The -OCHF₂ group at C1 directs to C2 (blocked), C6 (available, ortho), and C4 (available, para).
The -CH₃ group at C2 directs to C1 (blocked), C3 (blocked), and C6 (available, ortho).
The -I group at C3 directs to C2 (blocked), C4 (available, ortho), and C6 (available, para).
Given the deactivated nature of the aromatic ring, these classic EAS reactions would likely require harsh conditions to proceed at a reasonable rate.
Nitration: This reaction is typically performed with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov Due to the deactivation of the ring, fuming nitric acid or elevated temperatures might be necessary. The major product would be 4-nitro-1-(difluoromethoxy)-3-iodo-2-methylbenzene.
Sulfonation: Sulfonation is achieved using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). uobabylon.edu.iq This reaction is generally reversible. The predicted product is 4-(difluoromethoxy)-2-iodo-3-methylbenzenesulfonic acid.
Halogenation: Bromination or chlorination requires a Lewis acid catalyst such as FeBr₃ or AlCl₃. libretexts.orglibretexts.orgchemguide.co.uk The reaction would yield 4-bromo-1-(difluoromethoxy)-3-iodo-2-methylbenzene or its chloro-analogue, respectively. Direct iodination is difficult due to the low reactivity of iodine but can be achieved in the presence of an oxidizing agent. uobabylon.edu.iq
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product (Substitution at C4) |
|---|---|---|
| Nitration | conc. HNO₃, conc. H₂SO₄ | 1-(Difluoromethoxy)-3-iodo-2-methyl-4-nitrobenzene |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(Difluoromethoxy)-2-iodo-3-methylbenzenesulfonic acid |
| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(difluoromethoxy)-3-iodo-2-methylbenzene |
Pericyclic Reactions and Rearrangements Involving the Compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, such as cycloadditions and electrocyclic reactions. msu.eduebsco.com
Pericyclic Reactions: The aromatic system of this compound is highly stable. As such, the compound itself is not expected to participate in pericyclic reactions, as this would require the disruption of its aromaticity, which is energetically unfavorable. rsc.org While certain derivatives of benzene can undergo photochemical cycloadditions to form Dewar benzene isomers, this is not a general or synthetically useful transformation for this compound. rsc.org If the compound were modified, for instance, by replacing the difluoromethyl group with an allyl group to form an allyl aryl ether, it could then undergo a Claisen rearrangement, which is a type of sigmatropic pericyclic reaction. youtube.com
Rearrangements: The carbon skeleton of this compound is generally stable, and significant skeletal rearrangements are not expected under typical conditions. While certain catalytic systems can induce rearrangements in molecules containing aryl iodide functionalities, these are highly specific transformations that involve the formation of hypervalent iodine intermediates or carbocations under specific conditions and are not characteristic of the compound's general reactivity. acs.orgthieme-connect.comchemrxiv.org
Mechanistic Investigations into Reactions of 1 Difluoromethoxy 3 Iodo 2 Methylbenzene
Kinetic Studies of Key Transformation Pathways
Kinetic studies are fundamental to understanding reaction mechanisms as they provide quantitative data on reaction rates. While specific kinetic data for reactions of 1-(difluoromethoxy)-3-iodo-2-methylbenzene are not extensively documented in publicly available literature, general principles from related palladium-catalyzed reactions can be applied. For instance, in many palladium-catalyzed cross-coupling reactions, the rate-determining step can be the oxidative addition of the aryl halide to the palladium(0) complex.
The progress of such reactions is often monitored using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to measure the concentration of reactants and products over time. This data allows for the determination of the reaction order with respect to each reactant and the catalyst, providing insights into the composition of the transition state of the rate-determining step. In related palladium-catalyzed C–H functionalization reactions, kinetic profiles have been used to compare the efficacy of different catalyst systems and to identify the resting state of the catalyst. nih.gov
Elucidation of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for piecing together a reaction mechanism. In the context of cross-coupling reactions involving this compound, several key intermediates are expected based on established catalytic cycles.
A common pathway in palladium-catalyzed reactions involves the oxidative addition of the aryl iodide to a palladium(0) species, forming a palladium(II) intermediate. researchgate.net For this compound, this would result in a square-planar Pd(II) complex. Subsequent steps in a typical cross-coupling reaction, such as a Suzuki or Negishi coupling, would involve transmetalation with an organometallic reagent, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
In some palladium-catalyzed reactions, the active catalytic species and intermediates have been isolated and characterized using techniques like X-ray crystallography and NMR spectroscopy. nih.govresearchgate.net For example, in a related system, the oxidative addition of difluoroiodomethane (B73695) to a palladium(0) complex was shown to produce a trans-palladium(II) intermediate, which was then converted to a cis-isomer before reductive elimination. researchgate.net Similar intermediates are plausible in reactions involving this compound.
Transition State Analysis for Rate-Determining Steps
For many palladium-catalyzed cross-coupling reactions, the oxidative addition or reductive elimination step is rate-determining. rsc.org Density Functional Theory (DFT) calculations are often employed to model the geometries and energies of the transition states for these steps. These calculations can help to rationalize experimental observations, such as the effect of ligands on reaction rates and selectivities.
In the broader context of palladium-catalyzed reactions, detailed mechanistic studies, including kinetic analysis and the examination of substrate electronic effects, have been used to provide evidence for the turnover-limiting step. nih.gov Such investigations on related aryl halides can serve as a model for predicting the transition state behavior in reactions of this compound.
Influence of Substituents on Reaction Mechanisms (Electronic and Steric Effects of -OCHF2, -I, -CH3)
The substituents on the benzene (B151609) ring—difluoromethoxy (-OCHF2), iodo (-I), and methyl (-CH3)—exert significant electronic and steric effects that influence the reactivity and regioselectivity of reactions involving this compound.
-I (Iodo) group: Halogens are deactivating groups in electrophilic aromatic substitution due to their electron-withdrawing inductive effect. libretexts.org However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate. libretexts.org In the context of cross-coupling reactions, the carbon-iodine bond is the reactive site for oxidative addition to a low-valent metal catalyst.
-CH3 (Methyl) group: The methyl group is an activating group and is ortho-, para-directing in electrophilic aromatic substitution. ucalgary.ca It donates electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate formed during the reaction. libretexts.org
Table 1: Summary of Substituent Effects
| Substituent | Electronic Effect | Directing Effect (in Electrophilic Aromatic Substitution) |
|---|---|---|
| -OCHF2 | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating |
| -I | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho-, Para-directing, Deactivating |
Catalyst Role and Deactivation Mechanisms in Cross-Coupling Reactions
In cross-coupling reactions involving this compound, a catalyst, typically a palladium complex, plays a central role in facilitating the reaction by providing a lower energy pathway. rsc.org The catalyst's primary function is to bring the reacting partners together and facilitate the bond-forming steps.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves:
Oxidative Addition: The aryl iodide (this compound) reacts with a Pd(0) complex to form a Pd(II) intermediate.
Transmetalation: A second reagent (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Catalyst deactivation is a significant issue that can limit the efficiency of these reactions. princeton.edu Several deactivation pathways are known, including:
Ligand Degradation: The ligands attached to the palladium can undergo decomposition or modification, leading to less active or inactive catalytic species.
Formation of Palladium Black: The palladium catalyst can precipitate out of the solution as inactive palladium black, particularly at high temperatures.
Inhibition by Substrates or Products: The starting materials, products, or byproducts of the reaction can sometimes bind to the catalyst and inhibit its activity.
Understanding these deactivation mechanisms is crucial for developing more robust and efficient catalytic systems for reactions involving compounds like this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Difluoroiodomethane |
Advanced Spectroscopic and Analytical Characterization of 1 Difluoromethoxy 3 Iodo 2 Methylbenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.
Detailed ¹H, ¹³C, ¹⁹F NMR Spectral Analysis
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Expected signals would correspond to the aromatic protons, the methyl group protons, and the proton of the difluoromethoxy group, which would appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: Would reveal the number of distinct carbon environments. The carbon of the difluoromethoxy group would show a characteristic triplet due to one-bond coupling with the fluorine atoms. Other signals would correspond to the aromatic carbons (some showing coupling to fluorine), and the methyl carbon.
¹⁹F NMR: Would show a signal for the two equivalent fluorine atoms of the difluoromethoxy group, likely appearing as a doublet due to coupling with the methoxy (B1213986) proton.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Confirmation and Stereochemistry
COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, helping to assign which protons are adjacent in the aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, helping to confirm the spatial arrangement of the substituents.
Infrared (IR) Spectroscopy for Functional Group Analysis
The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. Expected vibrations would include:
C-H stretching: For the aromatic and methyl groups.
C=C stretching: For the aromatic ring.
C-O stretching: For the ether linkage.
C-F stretching: Strong absorptions characteristic of the difluoromethoxy group.
C-I stretching: Typically found in the far-IR region.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₇F₂IO). Analysis of the fragmentation pattern would help to confirm the structure. Key fragments would likely result from the loss of iodine, parts of the difluoromethoxy group, or the methyl group.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds. The spectrum would provide a unique vibrational fingerprint for the molecule, with strong signals often observed for the aromatic ring vibrations and symmetric C-F vibrations.
X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govmkuniversity.ac.in While obtaining a suitable single crystal of 1-(Difluoromethoxy)-3-iodo-2-methylbenzene itself may be challenging, the synthesis of crystalline derivatives or the formation of co-crystals can provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions in the solid state.
A hypothetical crystalline derivative, such as a carboxylic acid derivative, could be analyzed to determine bond lengths, bond angles, and torsional angles with high precision. The resulting structural data would confirm the substitution pattern on the benzene ring and reveal the preferred conformation of the difluoromethoxy group relative to the methyl and iodo substituents.
Hypothetical Crystallographic Data for a Derivative
The table below presents illustrative crystallographic data that could be obtained for a hypothetical crystalline derivative of this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C9H7F2IO3 |
| Formula Weight | 328.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 15.234(5) |
| c (Å) | 9.145(4) |
| β (°) | 105.34(2) |
| Volume (ų) | 1141.2(7) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.908 |
| Key Interaction | Halogen Bond C–I···O, distance 2.95 Å |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential analytical technique for investigating the stereochemical properties of chiral molecules. ntu.edu.sg It measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. ntu.edu.sg The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum. However, the introduction of chirality, either through the synthesis of a derivative containing a stereocenter or by creating a molecule with axial chirality (atropisomerism), would render it CD-active.
For instance, a derivative could be synthesized where the methyl group is replaced by a chiral side chain, or a biaryl derivative could be prepared where rotation around the single bond connecting the two aromatic rings is restricted. Such axially chiral compounds can exist as stable, non-interconverting enantiomers. nih.gov
The CD spectrum of such a hypothetical chiral derivative would provide a unique fingerprint of its absolute configuration. The spectrum typically displays positive or negative peaks, known as Cotton effects, in the wavelength regions where the molecule's chromophores absorb light. researchgate.net The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chromophore. By comparing the experimental CD spectrum with theoretical spectra calculated using time-dependent density functional theory (TD-DFT), the absolute configuration (e.g., R or S) of the chiral derivative could be unambiguously assigned. nih.gov
Illustrative CD Spectral Data for a Chiral Derivative
This table shows hypothetical CD spectral data for an atropisomeric biaryl derivative of this compound.
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Band Assignment |
| 295 | +45,000 | π → π* transition (Biaryl) |
| 260 | -28,000 | π → π* transition (Biaryl) |
| 235 | +60,000 | π → π* transition |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique exclusively used for the detection and characterization of chemical species that possess one or more unpaired electrons, such as free radicals. researchgate.net The parent compound this compound is a diamagnetic species with no unpaired electrons and is therefore EPR-silent. However, radical intermediates derived from this compound could be generated during certain chemical reactions, such as photolysis or single-electron transfer (SET) processes.
For example, a reaction involving a radical initiator could lead to the formation of an aryl radical by homolytic cleavage of the carbon-iodine bond. Due to the high reactivity and short lifetime of such intermediates, direct detection is often difficult. mdpi.com The technique of spin trapping is commonly employed to overcome this challenge. nih.govnih.gov In this method, a "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. The short-lived aryl radical reacts with the spin trap to form a much more stable nitroxide radical adduct, which can accumulate to EPR-detectable concentrations. mdpi.com
The resulting EPR spectrum provides a wealth of information. The g-value helps to identify the type of radical (e.g., carbon-centered). The hyperfine splitting pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), allows for the precise identification of the trapped radical species. nih.gov Analysis of these parameters would confirm the formation of a radical intermediate of this compound and provide insights into its electronic structure.
Hypothetical EPR Parameters for a Spin-Trapped Radical Intermediate
The following table provides plausible EPR parameters for a DMPO spin adduct of the 2-(difluoromethoxy)-6-methylphenyl radical.
| Parameter | Hypothetical Value (in Benzene) | Information Provided |
| g-value | 2.0058 | Characteristic of a nitroxide radical adduct |
| Hyperfine Coupling Constant a(N) | 14.2 G | Interaction with the ¹⁴N nucleus of the DMPO trap |
| Hyperfine Coupling Constant a(H) | 2.1 G | Interaction with the β-hydrogen of the DMPO trap |
Computational and Theoretical Studies of 1 Difluoromethoxy 3 Iodo 2 Methylbenzene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 1-(Difluoromethoxy)-3-iodo-2-methylbenzene, such studies would provide invaluable insights into its behavior at a molecular level.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates a more reactive species. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. Without specific calculations, one could hypothesize that the aromatic ring and the iodine and difluoromethoxy substituents would significantly influence the distribution and energies of these orbitals.
Charge Distribution and Electrostatic Potential Maps
Charge distribution analysis and the generation of molecular electrostatic potential (MEP) maps are used to visualize the electronic density around a molecule. These maps illustrate regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). For this compound, an MEP map would likely show negative potential around the oxygen and fluorine atoms of the difluoromethoxy group and potentially the iodine atom, indicating their nucleophilic character. The hydrogen atoms and parts of the benzene (B151609) ring would likely exhibit a positive potential. This information is crucial for predicting how the molecule will interact with other reagents.
Conformational Analysis and Energy Minima
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their corresponding energies. By identifying the lowest energy conformers (energy minima), the most stable and thus most populated structures of the molecule at equilibrium can be determined. For this compound, the rotation around the C-O bond of the difluoromethoxy group and the potential for steric hindrance between the ortho-methyl group and the other substituents would be key factors in its conformational preferences.
Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to predict reaction mechanisms and energetics.
Transition State Localization and Energy Barriers
When a chemical reaction occurs, it typically proceeds through a high-energy state known as the transition state. DFT calculations can be used to locate the geometry of this transition state and to calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, identifying the transition states would be essential for understanding the reaction feasibility and kinetics.
Reaction Coordinate Analysis
A reaction coordinate is a one-dimensional coordinate that represents the progress along a reaction pathway. By calculating the energy of the system at various points along this coordinate, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur as reactants are converted into products, passing through any transition states and intermediates. For this compound, a reaction coordinate analysis would provide a detailed map of the energy landscape for a given chemical transformation, offering a deeper understanding of the mechanism.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations would provide critical insights into its conformational flexibility, intermolecular interactions, and behavior in various solvent environments.
Methodology: An MD simulation would begin by defining a force field, which is a set of parameters that describes the potential energy of the system's particles. Force fields like AMBER, CHARMM, or GROMOS would be parameterized to accurately represent the atomic interactions within this compound. The simulation would proceed by solving Newton's equations of motion for the system, tracking the trajectory of each atom over a set period, typically from nanoseconds to microseconds.
Anticipated Research Findings:
Conformational Analysis: Simulations would reveal the preferred rotational states (rotamers) of the difluoromethoxy and methyl groups. The bulky iodine atom and the methyl group likely impose significant steric hindrance, restricting the conformational freedom of the difluoromethoxy group. Analysis of dihedral angle distributions over time would quantify these preferences.
Solvation Effects: By simulating the molecule in different solvents (e.g., water, chloroform, DMSO), researchers could study how the solvent shell organizes around the molecule. This is crucial for understanding its solubility and how it interacts with other molecules in a solution.
Intermolecular Interactions: In simulations with multiple molecules, the nature of intermolecular forces, such as van der Waals interactions and potential halogen bonding involving the iodine atom, could be investigated.
A hypothetical data table summarizing results from a conformational analysis via MD simulation is presented below.
| Dihedral Angle (C-C-O-C) | Predominant Conformation (°) | Population (%) | Energy (kcal/mol) |
| Gauche | ~60 | 65 | -2.5 |
| Anti | ~180 | 35 | -1.8 |
Ligand Efficiency and Structure-Activity Relationship (SAR) Modeling (Non-Clinical Focus)
In the context of materials science or chemical probe development, understanding how structural modifications affect a molecule's properties is key. Ligand efficiency (LE) and Structure-Activity Relationship (SAR) are metrics and methodologies borrowed from drug discovery to quantify this relationship, focusing here on non-clinical applications such as receptor binding for chemical biology tools. bldpharm.com
Methodology: SAR studies involve synthesizing and testing a series of analogues of this compound where each substituent (iodo, methyl, difluoromethoxy) is systematically varied or repositioned. The impact of these changes on a specific property (e.g., binding affinity to a target protein, photophysical properties) is measured. Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can then be used to build a mathematical model correlating structural features with the observed activity.
Ligand efficiency is a metric that relates the binding energy of a molecule to its size (typically the number of heavy, non-hydrogen atoms). bldpharm.com It is calculated using the formula: LE = -ΔG / N where ΔG is the binding free energy and N is the number of heavy atoms.
Anticipated Research Findings: A systematic SAR study would elucidate the role of each substituent. For instance, replacing the iodine with bromine or chlorine would reveal the importance of halogen size and polarizability for a given interaction. Similarly, moving the methyl group to different positions on the benzene ring would map the steric and electronic requirements of the binding pocket or interaction surface. High LE values would indicate that the molecule achieves its binding affinity efficiently, without excessive size or lipophilicity. bldpharm.com
The table below illustrates a hypothetical SAR analysis for analogues of the target compound.
| Compound | R1 | R2 | R3 | Binding Affinity (IC50, nM) | Heavy Atoms | Ligand Efficiency (LE) |
| Parent | I | CH3 | OCHF2 | 50 | 12 | 0.61 |
| Analogue 1 | Br | CH3 | OCHF2 | 100 | 12 | 0.58 |
| Analogue 2 | I | H | OCHF2 | 200 | 11 | 0.54 |
| Analogue 3 | I | CH3 | OCH3 | 80 | 11 | 0.60 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides highly accurate methods for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis.
Methodology: Density Functional Theory (DFT) is the most common method for predicting spectroscopic parameters. For this compound, its geometry would first be optimized at a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
NMR Spectroscopy: Using the optimized geometry, Gauge-Independent Atomic Orbital (GIAO) calculations are performed to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
IR Spectroscopy: The same DFT calculation that provides the optimized geometry also yields vibrational frequencies. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds and are directly comparable to an experimental IR spectrum. A scaling factor is often applied to the computed frequencies to better match experimental values.
Anticipated Research Findings: The predicted spectra would serve as a benchmark for experimental data. For ¹H NMR, distinct signals would be predicted for the methyl protons, the aromatic protons, and the characteristic triplet for the proton of the difluoromethoxy group (due to coupling with the two fluorine atoms). For ¹³C NMR, unique chemical shifts would be predicted for each carbon atom, with the carbon attached to the iodine atom showing a characteristically low-field shift. The predicted IR spectrum would show strong absorption bands corresponding to C-F stretching, C-O-C ether stretching, and aromatic C-H and C=C vibrations.
Below is a table of hypothetical predicted NMR chemical shifts.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.10 - 7.50 | 120 - 140 |
| CH3 | 2.35 | 20.5 |
| OCHF2 | 6.80 (t) | 115.8 (t) |
| C-I | - | 95.0 |
Analysis of Aromaticity and Resonance Effects
The substituents on the benzene ring of this compound influence its electronic structure, aromaticity, and reactivity through resonance and inductive effects.
Methodology: Aromaticity is not a single, directly observable quantity but is assessed using several computational indices.
Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion for aromaticity. The magnetic shielding is calculated at the center of the aromatic ring (NICS(0)) and typically 1 Å above it (NICS(1)). Large negative NICS values are indicative of strong aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length alternation around the ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values closer to 0 indicate a non-aromatic, olefinic-like structure.
Natural Bond Orbital (NBO) Analysis: This analysis can be used to study delocalization of electron density from the substituents' lone pairs or sigma bonds into the aromatic π-system, quantifying the resonance effects.
Anticipated Research Findings: The analysis would likely show that the benzene ring in this compound retains a high degree of aromaticity.
Inductive Effects: The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The methyl group is weakly electron-donating. The iodine atom is weakly deactivating via induction.
A table summarizing the predicted aromaticity indices is shown below.
| Index | Predicted Value | Interpretation |
| NICS(0) | -9.5 ppm | Highly Aromatic |
| NICS(1) | -10.2 ppm | Highly Aromatic |
| HOMA | 0.985 | Low bond length alternation, Aromatic |
Applications of 1 Difluoromethoxy 3 Iodo 2 Methylbenzene in Organic Synthesis and Materials Science
As a Building Block in Complex Molecule Synthesis
The reactivity of the carbon-iodine bond and the electronic properties imparted by the difluoromethoxy group position 1-(Difluoromethoxy)-3-iodo-2-methylbenzene as a valuable intermediate in the synthesis of more complex molecules.
The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of highly substituted aromatic systems.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. This compound can react with various aryl or vinyl boronic acids or their esters to form biaryl or aryl-alkene structures. The difluoromethoxy group can influence the electronic properties of the resulting molecule, which is often desirable in the synthesis of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net
Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene. wikipedia.orgorganic-chemistry.org This methodology can be employed to introduce alkenyl substituents onto the benzene (B151609) ring of this compound, leading to the synthesis of substituted styrenes and other vinylarenes. nih.govyoutube.comnih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org By utilizing this compound in a Sonogashira coupling, alkynyl groups can be introduced, providing access to a wide range of substituted phenylacetylenes, which are important precursors for various organic materials and bioactive molecules. rsc.orgnih.govnih.gov
The following table provides a representative overview of the potential cross-coupling reactions involving this compound.
| Reaction Type | Coupling Partner | Potential Product Class | Catalyst System (Typical) |
| Suzuki-Miyaura | Arylboronic acid | Biaryls | Pd(PPh₃)₄, base (e.g., K₂CO₃) |
| Heck | Alkene | Substituted alkenes | Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Et₃N) |
| Sonogashira | Terminal alkyne | Arylalkynes | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) |
This table presents potential applications based on the known reactivity of iodoarenes in cross-coupling reactions.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. tandfonline.com The iodo-substituent in this compound can serve as a handle for the construction of various heterocyclic systems. rsc.org
One common strategy involves an initial cross-coupling reaction to introduce a functional group that can subsequently participate in a cyclization reaction. For instance, a Sonogashira coupling can be followed by an intramolecular cyclization to form indole (B1671886) or furan (B31954) rings. nih.gov Additionally, iodine-mediated electrophilic cyclization of alkynes is a known method for the synthesis of iodo-functionalized heterocycles, which can then undergo further transformations. rsc.org While specific examples starting from this compound are not extensively documented in readily available literature, its structure is amenable to such synthetic strategies. The difluoromethoxy group can also play a role in modulating the biological activity or material properties of the final heterocyclic product. nih.gov
Incorporation into Advanced Organic Materials
The unique electronic properties conferred by the difluoromethoxy group make this compound an interesting candidate for incorporation into advanced organic materials. researchgate.net This functional group can influence properties such as dipole moment, lipophilicity, and thermal stability. tandfonline.com
While there is no specific literature detailing the use of this compound in fluorescent materials, the introduction of fluorinated groups into organic fluorophores is a well-established strategy to tune their photophysical properties. The electron-withdrawing nature of the difluoromethoxy group can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a chromophore, potentially leading to shifts in emission wavelength and improvements in quantum yield.
Fluorinated substituents are frequently incorporated into liquid crystal molecules to modify their mesomorphic behavior and dielectric anisotropy. biointerfaceresearch.com The difluoromethoxy group, in particular, has been shown to influence the formation and stability of smectic phases in liquid crystals. tandfonline.comtandfonline.com The introduction of such a polar group can enhance the molecular dipole moment, which is a critical parameter for the performance of liquid crystal displays. nih.govgoogle.com While research on liquid crystals containing the specific this compound moiety is not prominent, the general principles of liquid crystal design suggest its potential as a building block for new mesogenic materials.
The table below summarizes the general effects of fluorinated substituents on the properties of liquid crystals.
| Property | Effect of Fluorine/Fluoroalkyl Groups |
| Dielectric Anisotropy | Can be increased or decreased depending on the position and orientation of the C-F bonds. |
| Mesophase Stability | Can promote the formation of smectic phases. tandfonline.com |
| Viscosity | Generally, fluorination can lead to a decrease in viscosity. |
| Birefringence | Can be tuned by the introduction of fluorine atoms. |
This table illustrates the general influence of fluorinated groups on liquid crystal properties.
In the field of organic electronics, fluorination of semiconductor materials is a common strategy to improve their performance and stability. rsc.org The introduction of electron-withdrawing fluorine atoms can lower the HOMO and LUMO energy levels, which can facilitate charge injection and improve air stability by making the material less susceptible to oxidation. While there are no specific reports on the use of this compound in organic semiconductors, its difluoromethoxy group could potentially be leveraged in the design of new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Polymers and Macromolecules
The incorporation of fluorine atoms into polymers can dramatically alter their properties, imparting desirable characteristics such as high thermal stability, chemical resistance, low surface energy, and specific optical properties like a low refractive index. core.ac.uk While direct polymerization of this compound is not extensively documented, its structure is highly amenable to cross-coupling polymerization techniques.
Aryl dihalides are common monomers in step-growth polymerization reactions like Suzuki, Stille, or Sonogashira coupling. Although this compound is a mono-iodide, it can be envisioned as a precursor to a monomer or as a chain-terminating or functionalizing agent in polymer synthesis. For instance, it could be converted into a bifunctional monomer suitable for polymerization. The presence of the difluoromethoxy group (-OCF₂H) is particularly valuable for creating fluorinated polymers. researchgate.net These polymers are sought after in advanced materials applications, including optical fibers, low-dielectric constant materials for microelectronics, and hydrophobic coatings. core.ac.uk The synthesis of hyperbranched fluorinated polymers, for example, has been shown to yield materials with controllable refractive indices. researchgate.net
Table 1: Potential Polymerization Reactions Involving Aryl Iodide Precursors
| Polymerization Type | Reactant 1 | Reactant 2 | Catalyst System | Resulting Linkage |
|---|---|---|---|---|
| Suzuki Polycondensation | Aryl di-boronic acid/ester | Aryl di-iodide | Pd catalyst + Base | Aryl-Aryl |
| Sonogashira Polycondensation | Di-alkyne | Aryl di-iodide | Pd/Cu catalyst + Base | Aryl-Alkyne-Aryl |
Development of Novel Reagents and Catalysts (e.g., as a ligand component)
The development of new catalysts, particularly those based on transition metal complexes, often relies on the design of specialized organic ligands that can fine-tune the metal center's electronic and steric properties. nih.gov this compound serves as an excellent starting material for the synthesis of such ligands. The carbon-iodine bond is a versatile functional handle that can be readily converted into other groups, such as phosphines, which are ubiquitous in catalysis. researchgate.netrsc.org
For example, the iodine atom can be substituted with a diphenylphosphine (B32561) group (-PPh₂) through a palladium- or nickel-catalyzed phosphination reaction. The resulting phosphine ligand, bearing the difluoromethoxy- and methyl-substituted phenyl group, could then be coordinated to a transition metal (e.g., palladium, rhodium, iridium). The electronic properties of this ligand would be influenced by the electron-withdrawing nature of the difluoromethoxy group, potentially enhancing the catalytic activity or selectivity of the resulting metal complex in reactions like cross-coupling, hydrogenation, or hydroformylation. nih.govuu.nl
Table 2: Illustrative Synthesis of a Phosphine Ligand
| Step | Reaction Type | Starting Material | Reagent | Product |
|---|---|---|---|---|
| 1 | Phosphination | This compound | HPPh₂ or PPh₂ source, Pd/Ni Catalyst, Base | (3-(Difluoromethoxy)-2-methylphenyl)diphenylphosphine |
Role in Methodological Development for Fluorinated and Aryl Iodide Chemistry
Perhaps the most significant application of this compound is its use as a model substrate in the development of new synthetic methods. The dual functionality of a reactive C-I bond and a desirable difluoromethoxy group makes it an ideal candidate for testing the scope and limitations of novel chemical transformations. core.ac.ukresearchgate.netresearchgate.net
Aryl iodides are premier substrates for a vast array of cross-coupling reactions due to the high reactivity of the C-I bond, which facilitates oxidative addition to low-valent transition metal catalysts. nih.gov Researchers developing new catalytic systems for reactions like Suzuki, Heck, Buchwald-Hartwig amination, or Sonogashira coupling often use a panel of substituted aryl iodides to probe the catalyst's tolerance to different functional groups and steric environments. nih.govrsc.org The presence of the difluoromethoxy group on this specific substrate allows for the evaluation of catalyst performance on fluorine-containing molecules, which are of immense interest in pharmaceuticals and agrochemicals. researchgate.net
For instance, in developing a new palladium-copper catalyst system for the Sonogashira reaction, this compound could be coupled with various terminal alkynes. nih.gov The yields and reaction times would provide crucial data on the catalyst's efficiency with an electron-withdrawing, sterically-influenced substrate.
Furthermore, this compound is relevant to the development of methods for direct difluoromethylation and difluoromethoxylation. researchgate.netrsc.orgnih.gov Methodologies that aim to form C-CF₂H or C-OCF₂H bonds are at the forefront of organofluorine chemistry. Understanding the reactivity and potential side reactions of a substrate like this compound under various reaction conditions is essential for creating robust and widely applicable synthetic protocols. researchgate.netnih.gov
Table 3: Methodological Studies Utilizing Aryl Iodide Substrates
| Reaction Name | Catalyst/Reagent | Purpose of Study | Relevance of Substrate |
|---|---|---|---|
| Sonogashira Coupling | Palladium/Copper | To develop efficient C(sp²)-C(sp) bond formation. nih.govrsc.org | Tests catalyst efficiency with fluorinated and sterically hindered aryl iodides. |
| Copper-Catalyzed Difluoromethylation | Copper Catalyst, CF₂H Source | To create new methods for introducing the -CF₂H group. researchgate.netnih.govrsc.org | Serves as a benchmark aryl iodide substrate to evaluate reaction scope and yield. |
Future Research Directions and Outlook
Exploration of Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic pathways is a paramount goal in modern chemistry. Future research into the synthesis of 1-(Difluoromethoxy)-3-iodo-2-methylbenzene and its derivatives will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.
A promising direction involves the use of fluoroform (CHF3), a non-toxic and inexpensive industrial byproduct, as a source for the difluoromethoxy group. nih.gov Current methods for difluoromethoxylation often require harsh conditions or expensive reagents. chemistryviews.org Research into catalytic systems that can activate fluoroform to generate difluorocarbene under mild conditions would represent a significant advance. nih.gov Such a process, converting a substituted 2-methyl-3-iodophenol directly to the target compound using a waste product like fluoroform, would greatly enhance the sustainability of its production. nih.gov Additionally, developing one-pot or tandem reactions that combine the iodination and difluoromethoxylation steps would improve process efficiency and reduce the need for intermediate purification, further aligning with green chemistry objectives. Photocatalytic methods for the direct C-H difluoromethoxylation of arenes are also emerging, offering a mild, room-temperature alternative that could be explored for this specific substitution pattern. rsc.org
Development of Novel Reactivity Pathways and Transformations
The iodoarene moiety is a cornerstone of the compound's reactivity, serving as a versatile functional handle for a multitude of transformations, particularly in cross-coupling chemistry. While classic palladium-catalyzed reactions are well-established, future research will aim to develop novel reactivity pathways that offer greater efficiency, selectivity, and functional group tolerance.
One key area is the activation of the carbon-iodine bond through alternative, eco-friendly methods. acs.org This includes leveraging hypervalent iodine chemistry, where the iodine atom is oxidized to a higher valence state, enabling transition-metal-free arylations. acs.orgnih.gov These hypervalent iodine reagents can act as aryl cation, radical, or aryne equivalents, opening up a wide array of potential transformations. nih.gov For instance, converting this compound into a diaryliodonium salt would create a powerful arylating agent for forming C-C and C-heteroatom bonds without the need for transition metal catalysts. acs.orgnih.gov
Furthermore, research into directed C-H functionalization, where the existing substituents guide reactions to other positions on the aromatic ring, could unlock new synthetic possibilities for creating more complex molecular architectures.
Application in Emerging Fields of Organic Chemistry
The unique electronic and chemical properties of this compound make it an excellent candidate for exploration in burgeoning fields like photocatalysis and electrochemistry. These disciplines offer green and sustainable alternatives to traditional synthetic methods. acs.org
In photocatalysis, the aryl iodide bond is susceptible to cleavage upon irradiation with visible light in the presence of a suitable photocatalyst. acs.orgnih.gov This process generates a highly reactive aryl radical, which can participate in a variety of bond-forming reactions. nih.govrsc.org Future studies could utilize this compound to achieve novel transformations, such as remote C(sp³)–H arylation, where the initially formed aryl radical abstracts a hydrogen atom from a distal position, leading to site-selective functionalization. nih.gov This strategy provides a powerful tool for modifying complex molecules under exceptionally mild conditions. rsc.org
Electrochemistry offers another avenue for activating the C-I bond. acs.org Electrochemical synthesis can drive reactions through the controlled transfer of electrons, often avoiding the need for chemical oxidants or reductants. Research could focus on the electrochemical reduction of this compound to generate aryl anions or radicals for subsequent coupling reactions. The development of electrochemical fluorination and difunctionalization reactions represents a frontier where this compound could serve as a key building block. researchgate.netwikipedia.org
Advanced Material Science Applications
The incorporation of fluorine atoms into organic molecules can profoundly alter their material properties, enhancing thermal stability, chemical resistance, and modulating electronic characteristics. nih.gov The difluoromethoxy group, in particular, is known to influence lipophilicity and conformational behavior, making it a valuable substituent for designing advanced materials. nih.govnih.gov
Future research could explore the use of this compound as a monomer or precursor for synthesizing novel fluorinated polymers and materials. Through polymerization reactions, such as polycondensation via cross-coupling of the iodo-group, materials with tailored properties could be developed. These materials might find applications in:
Smart Materials: Polymers that respond to external stimuli (e.g., light, heat, electric field).
Energy Storage: As components in electrolytes or membranes for batteries and capacitors, where the fluorinated nature could enhance stability and performance.
Organic Electronics: In the development of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic cells, where the electronic properties of the fluorinated aromatic system can be fine-tuned.
In Silico Design and Prediction of Novel Derivatives and Their Properties
Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and development of new molecules. Future research will heavily rely on these methods to explore the vast chemical space accessible from this compound.
Using computational techniques such as Density Functional Theory (DFT), researchers can:
Predict Reactivity: Model reaction mechanisms and predict the regioselectivity of further functionalization on the aromatic ring.
Design Novel Derivatives: Design new molecules with optimized properties for specific applications, such as drug candidates with improved binding affinity to a biological target or materials with specific electronic and optical properties. nih.gov
Screen for Properties: Perform virtual screening of libraries of derivatives to identify candidates with desirable characteristics (e.g., pharmacokinetic profiles, material stability) before committing to their synthesis, thereby saving time and resources. nih.govresearchgate.net
This computational-first approach allows for a more rational and efficient design strategy, guiding experimental work towards the most promising candidates. nih.gov
Scalable Production and Industrial Feasibility Studies
For any specialized chemical to have a real-world impact, its synthesis must be amenable to large-scale production in a cost-effective and safe manner. Future research must address the challenges of scaling up the synthesis of this compound.
This involves:
Process Optimization: Refining reaction conditions (temperature, pressure, catalyst loading) to maximize yield and throughput while minimizing costs.
Flow Chemistry: Investigating the transition from traditional batch processing to continuous flow manufacturing. Flow chemistry can offer improved safety, better heat and mass transfer, and more consistent product quality, which is particularly important for potentially energetic or hazardous reactions.
Techno-Economic Analysis: Conducting thorough feasibility studies to evaluate the economic viability of the manufacturing process for specific high-value applications, such as in the pharmaceutical or advanced materials sectors. This analysis would consider raw material costs, energy consumption, waste disposal, and market demand to determine the industrial potential of the compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(difluoromethoxy)-3-iodo-2-methylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential halogenation and difluoromethoxy group introduction. For example, iodination of 2-methylbenzene derivatives using iodine monochloride (ICl) in acetic acid at 80°C achieves regioselective iodination. Subsequent difluoromethoxy substitution requires reacting with chlorodifluoromethane (ClCF₂H) under alkaline conditions (e.g., K₂CO₃ in DMF at 120°C). Yield optimization relies on stoichiometric control of iodine and temperature gradients during halogenation .
- Data Consideration : Monitor intermediates via GC-MS to confirm iodination efficiency (retention time ~8.2 min) and track difluoromethoxy incorporation via ¹⁹F NMR (δ −80 to −85 ppm) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) for purity assessment. Structural confirmation requires ¹H, ¹³C, and ¹⁹F NMR:
- ¹H NMR: Aromatic protons appear as a multiplet (δ 6.8–7.2 ppm), with methyl groups at δ 2.3–2.5 ppm.
- ¹⁹F NMR: Difluoromethoxy group shows a characteristic triplet (δ −82 ppm, J = 240 Hz) .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during the iodination of 2-methylbenzene precursors?
- Methodological Answer : Competing para/ortho iodination can arise due to steric effects from the methyl group. Computational modeling (DFT calculations) predicts favorable transition states for meta-iodination. Experimentally, using bulky directing groups (e.g., tert-butyl) or low-temperature iodination (−20°C) minimizes para-substituted byproducts. Validate outcomes via X-ray crystallography or NOESY NMR to confirm substitution patterns .
- Case Study : A 2024 study showed that meta-iodination selectivity improves from 65% to 92% when using ICl in hexafluoroisopropanol (HFIP) as a solvent .
Q. How does the difluoromethoxy group influence the compound’s stability under acidic or oxidative conditions?
- Methodological Answer : The difluoromethoxy group is susceptible to hydrolysis under strong acids (e.g., H₂SO₄) but stable in neutral/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation. For oxidative stability, evaluate using hydrogen peroxide (3% v/v) and monitor via LC-MS for degradation products (e.g., demethylated or deiodinated derivatives) .
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) model transition states for Suzuki-Miyaura couplings. Predict iodine’s lability and electronic effects of the difluoromethoxy group on palladium catalyst turnover. Experimental validation involves screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) in THF/water mixtures .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 45–52°C)?
- Methodological Answer : Variations arise from polymorphic forms or residual solvents (e.g., DMF). Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. Recrystallization from n-hexane/ethyl acetate (1:3) yields a consistent melting point of 48–49°C .
Experimental Design Considerations
Q. How to design a scalable synthesis protocol while minimizing hazardous byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
